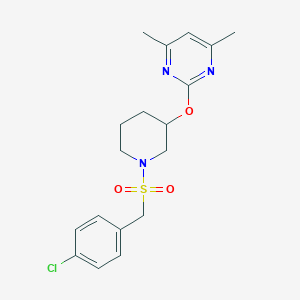
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a cyclopropyl group, a methylthio phenyl group, and a thiophen-2-yl ethyl group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve coupling reactions like the Sonogashira coupling reaction . This reaction is a useful tool for the formation of new carbon–carbon bonds under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophen-2-yl group, for example, is a five-membered heterocyclic compound present in many natural and pharmacologically active compounds .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, thiophene derivatives have been reported to possess significant and diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiophen-2-yl group could contribute to its aromaticity .Applications De Recherche Scientifique
Polymerization Processes
Research on polymerization processes involving acrylamide derivatives like "(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide" highlights the development of novel polymeric materials. Studies have demonstrated controlled radical polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, for synthesizing homopolymers with specific side chain moieties, which exhibit controlled molecular weight and low polydispersity. These advancements facilitate the design of polymers with precise properties for various applications, including biomedical and industrial uses (Mori, Sutoh, & Endo, 2005).
Optoelectronic Devices
Acrylamide derivatives have been explored for their potential in optoelectronic applications. For instance, donor-acceptor substituted thiophene dyes, including those similar to the target compound, have shown promising results for enhancing nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Such materials demonstrate significant nonlinearity arising from two-photon absorption processes, indicating their utility in developing advanced photonic and optoelectronic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Molecular Engineering and Chemical Reactions
The molecular engineering of organic sensitizers, including thiophene derivatives similar to the compound , has led to significant advancements in solar cell applications. These engineered molecules, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency, underscoring the importance of molecular design in achieving efficient energy conversion in solar cells (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006). Additionally, chemical reactions involving acrylamide derivatives have been studied for their potential in synthesizing new compounds with varied applications, including the development of new materials and understanding reaction mechanisms (Yokoyama, Hatanaka, & Sakamoto, 1985).
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-17-9-4-15(5-10-17)6-11-19(21)20(16-7-8-16)13-12-18-3-2-14-23-18/h2-6,9-11,14,16H,7-8,12-13H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUVMYBVMBHPC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)
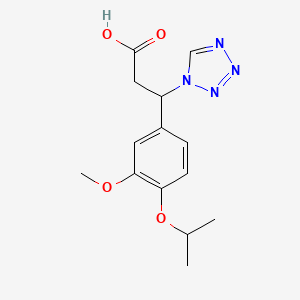


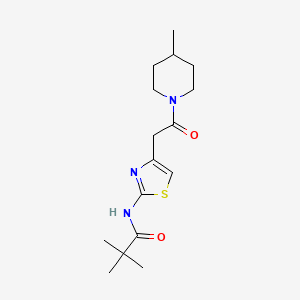
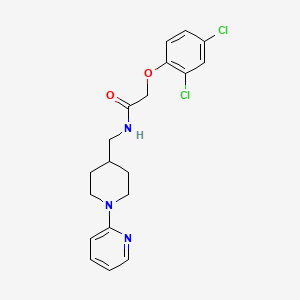
![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)
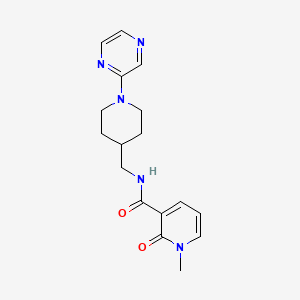

![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)
